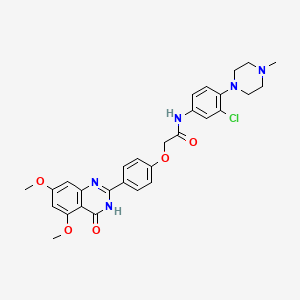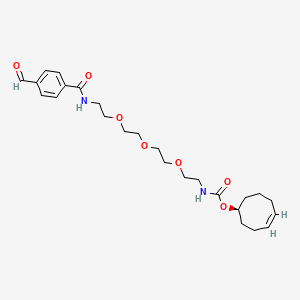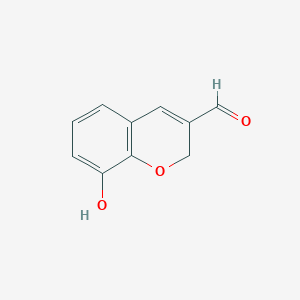
Brd4/CK2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brd4/CK2-IN-1 is a dual-target inhibitor that effectively targets both bromodomain-containing protein 4 (BRD4) and casein kinase 2 (CK2). This compound has shown significant potential in cancer treatment due to its ability to inhibit these two critical proteins involved in various cellular processes, including gene transcription, cell cycle progression, and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Brd4/CK2-IN-1 would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process would be optimized for yield and cost-effectiveness, adhering to Good Manufacturing Practices (GMP) standards.
Analyse Chemischer Reaktionen
Types of Reactions
Brd4/CK2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the molecule with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in various functionalized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Brd4/CK2-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of BRD4 and CK2 in various chemical reactions and pathways.
Biology: Employed in cellular studies to understand the role of BRD4 and CK2 in gene transcription, cell cycle regulation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those resistant to other treatments. .
Wirkmechanismus
Brd4/CK2-IN-1 exerts its effects by inhibiting the activity of both BRD4 and CK2. BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, playing a crucial role in gene transcription. CK2 is a serine/threonine kinase involved in various cellular processes, including cell cycle regulation and apoptosis. By inhibiting these proteins, this compound disrupts critical pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(+)-JQ1: A well-known inhibitor of BRD4, used extensively in research to study the role of bromodomains in gene transcription.
BRD9 Inhibitors: Compounds that selectively inhibit BRD9, another member of the bromodomain family, with distinct biological effects.
Uniqueness
Brd4/CK2-IN-1 is unique in its dual-target inhibition of both BRD4 and CK2, making it a powerful tool for studying the interplay between these two proteins in various cellular processes. Its ability to target both proteins simultaneously offers a distinct advantage in therapeutic applications, particularly in cancers that involve dysregulation of both BRD4 and CK2 .
Eigenschaften
Molekularformel |
C29H30ClN5O5 |
|---|---|
Molekulargewicht |
564.0 g/mol |
IUPAC-Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-[4-(5,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C29H30ClN5O5/c1-34-10-12-35(13-11-34)24-9-6-19(14-22(24)30)31-26(36)17-40-20-7-4-18(5-8-20)28-32-23-15-21(38-2)16-25(39-3)27(23)29(37)33-28/h4-9,14-16H,10-13,17H2,1-3H3,(H,31,36)(H,32,33,37) |
InChI-Schlüssel |
UZWCUBDJHDWTFV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=NC5=C(C(=CC(=C5)OC)OC)C(=O)N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)

![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride](/img/structure/B11931750.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
![3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B11931758.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11931762.png)
![3-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931769.png)



![9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B11931790.png)
